molecular formula C7H5F3O3S B079496 4-(Trifluoromethylsulfonyl)phenol CAS No. 432-84-8

4-(Trifluoromethylsulfonyl)phenol

Cat. No.: B079496
CAS No.: 432-84-8
M. Wt: 226.17 g/mol
InChI Key: FGVZAVSVXFMGIK-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)phenol is a chemical compound of interest in organic synthesis and materials science research. The presence of both a highly electron-withdrawing trifluoromethylsulfonyl group and a phenolic hydroxyl group on the benzene ring makes it a valuable building block for the synthesis of more complex molecules . This structure suggests potential applications as an intermediate in the development of specialty chemicals, ligands for catalysis, or monomers for advanced polymers. As a research chemical, it can be used in method development, analytical testing as a standard, and exploratory studies in medicinal chemistry. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. All handling and storage must comply with established laboratory safety protocols and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVZAVSVXFMGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564754
Record name 4-(Trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-84-8
Record name 4-(Trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules dramatically alters their properties, a strategy that has become a cornerstone of modern chemistry. lew.ronumberanalytics.com Fluorine's high electronegativity, the second highest of all elements, and the strength of the carbon-fluorine bond contribute to the exceptional thermal and oxidative stability of fluorinated compounds. lew.roacs.org This stability is a key reason for their widespread use in a variety of applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. numberanalytics.comacs.orgyoutube.com

The presence of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. lew.royoutube.com For instance, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing a drug's half-life. mdpi.com The trifluoromethyl (CF3) group, in particular, is frequently used in medicinal chemistry to enhance the efficacy of drug candidates. mdpi.commdpi.com The unique electronic properties of fluorine also influence the reactivity of the molecule, which can be advantageous in minimizing side reactions during synthesis. youtube.com

Key Properties Imparted by Fluorine:

Enhanced Stability: The strong carbon-fluorine bond leads to high thermal and chemical stability. lew.ro

Altered Biological Activity: Fluorination can improve a drug's potency, selectivity, and pharmacokinetic profile. ontosight.aiyoutube.com

Modified Physicochemical Properties: Changes in lipophilicity and electronic character are common. lew.royoutube.com

An Overview of Sulfonyl Substituted Phenols in Organic and Medicinal Chemistry

Phenols and their derivatives are a fundamental class of compounds in organic chemistry, serving as versatile starting materials and intermediates in the synthesis of more complex molecules. wisdomlib.orgmcgill.ca When a sulfonyl group is introduced into a phenolic structure, it significantly influences the compound's reactivity and potential applications. The sulfonyl group is a strong electron-withdrawing group, which can activate the aromatic ring for certain reactions and modify the acidity of the phenolic hydroxyl group.

In medicinal chemistry, the sulfonyl and sulfonamide moieties are present in a wide array of therapeutic agents. Recognizing the biological importance of the sulfonyl group, researchers often incorporate it into new molecular designs. acs.orgacs.org The combination of a phenol (B47542) and a sulfonyl group can lead to compounds with a range of biological activities, making sulfonyl-substituted phenols a valuable scaffold for drug discovery.

Current Research Trajectories for 4 Trifluoromethylsulfonyl Phenol

Formation of the Trifluoromethylsulfonyl Moiety in Phenolic Systems

The introduction of the trifluoromethylsulfonyl group onto a phenolic framework is a critical step that can be achieved through several distinct synthetic approaches. The two primary strategies involve either the direct installation of the entire sulfonyl group onto a phenol (B47542) or the construction of the sulfonyl group from a pre-existing sulfur-containing functional group.

Direct sulfonylation provides an efficient route to this compound and its derivatives. This approach typically involves the reaction of a phenolic precursor with a potent trifluoromethanesulfonylating agent.

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride ((CF3SO2)2O), is a powerful electrophile widely used for this purpose. wikipedia.org It readily reacts with phenols to form triflic esters (O-sulfonylation), but under specific conditions, it can also be used to achieve C-sulfonylation on activated aromatic rings. wikipedia.orgchemrxiv.org The reaction involves the electrophilic attack of the sulfonyl group on the electron-rich phenol ring.

A more contemporary and sustainable approach involves the direct electrochemical sulfonylation of phenols. nih.gov This method utilizes sodium sulfinates as the sulfonyl source and avoids the need for metals or chemical oxidants. The reaction proceeds through an electrochemical oxidation process, offering a green and efficient alternative for forming the C-S bond. nih.gov This one-step protocol is noted for its operational simplicity, scalability, and broad substrate scope. nih.gov

MethodSulfonyl SourceKey Features
Chemical SulfonylationTrifluoromethanesulfonic AnhydridePowerful, well-established electrophilic reagent. wikipedia.org
Electrochemical SulfonylationSodium SulfinatesMetal- and reagent-free, sustainable, scalable. nih.gov

An alternative and widely employed strategy is the oxidation of a trifluoromethylthioether precursor. The synthesis starts with 4-(trifluoromethylthio)phenol, which contains the CF3S- group, and then oxidizes the sulfur atom to the hexavalent sulfonyl state (SO2). evitachem.com

A common and effective method for this transformation is the use of hydrogen peroxide (H2O2) as the oxidant in the presence of a catalyst. Research has detailed a procedure where 4-((trifluoromethyl)thio)phenol is heated with hydrogen peroxide in acetic acid, catalyzed by sodium tungstate (B81510) dihydrate (Na2WO4·2H2O). This process reliably converts the thioether into the desired this compound. evitachem.com The precursor, 4-(trifluoromethylthio)phenol, can itself be synthesized through methods such as the reaction of 4-chlorothiophenol (B41493) with trifluoromethyl iodide, catalyzed by palladium. nbinno.com

Table 1: Oxidation of 4-((trifluoromethyl)thio)phenol

Reactant Reagents Solvent Conditions Product
4-((trifluoromethyl)thio)phenol Hydrogen peroxide, Sodium tungstate dihydrate Acetic acid Heated at 65°C This compound

Data sourced from a patented procedure.

Synthesis of Substituted this compound Derivatives

Once the core structure of this compound is obtained, further derivatization can be achieved by modifying either the aromatic ring or the phenolic hydroxyl group. These modifications allow for the fine-tuning of the molecule's properties.

The aromatic ring of sulfonyl-substituted phenols, while deactivated by the potent electron-withdrawing triflyl group, can still undergo electrophilic substitution, albeit under controlled conditions. Research on the closely related precursor, 4-(trifluoromethylthio)phenol, demonstrates that the aromatic ring can be functionalized with various substituents. rsc.org

Studies have shown successful introduction of bromo, iodo, and nitro groups onto the ring using reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and nitric acid (HNO3), respectively. rsc.org These reactions provide a template for the synthesis of halogenated and nitrated derivatives of this compound, which are valuable intermediates in medicinal chemistry and materials science. Another general strategy involves protecting the phenolic hydroxyl group before performing electrophilic aromatic substitution, followed by a deprotection step to yield the functionalized phenol. google.com

The phenolic hydroxyl group is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions like etherification and esterification. nih.gov

A primary transformation for this hydroxyl group is its conversion into a triflate ester using triflic anhydride. wikipedia.org This not only modifies the phenol but also turns the hydroxyl group into an excellent leaving group for nucleophilic substitution reactions, enabling further diversification. The phenolic -OH can also be a target for other transformations. For instance, deoxyfluorination reagents can be used to replace the hydroxyl group directly with a fluorine atom. harvard.edu In more drastic modifications, the entire hydroxyl group can be removed through a multi-step process, which typically involves its conversion to an aryl ether followed by hydrogenolysis to cleave the C-O bond. google.com

Development of Sustainable and Efficient Synthetic Routes for Sulfonyl-Containing Phenols

The growing emphasis on green chemistry in the chemical industry has spurred the development of more sustainable and efficient methods for synthesizing sulfonyl-containing phenols. chemistryjournals.net A key goal is to reduce waste, avoid hazardous reagents, and improve energy efficiency and atom economy. chemistryjournals.net

The direct electrochemical sulfonylation of phenols with sodium sulfinates stands out as a significant advancement in this area. nih.gov By eliminating the need for metal catalysts and chemical oxidants, this electrosynthesis route offers an inherently safer and more environmentally benign process. nih.gov Its scalability suggests potential for industrial application. nih.gov

General principles of green chemistry, such as the use of safer solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times, and biocatalysis, are continually being explored to optimize the synthesis of these valuable compounds. chemistryjournals.net The development of cost-effective and high-yield routes, such as those established for the precursor 4-(trifluoromethylthio)phenol, serves as a model for applying these principles to the entire synthetic pathway of this compound and its analogues. nbinno.com

Electronic Effects of the Trifluoromethylsulfonyl Group on Aromatic Reactivity

The trifluoromethylsulfonyl (CF₃SO₂) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring to which it is attached. Its effect stems from a combination of strong inductive and resonance effects.

The trifluoromethylsulfonyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This strong electron-withdrawing nature arises from the high electronegativity of the fluorine and oxygen atoms, which pull electron density away from the aromatic ring through the sulfur atom. This inductive effect (-I) deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack. nih.govyoutube.com

The presence of the CF₃SO₂ group renders the aromatic ring electron-deficient, which in turn enhances the reactivity of adjacent acidic or electrophilic functional groups. nih.gov This deactivation means that reactions like nitration on a trifluoromethoxybenzene, a related compound, occur significantly more slowly than on benzene itself. beilstein-journals.org The strong electron-withdrawing properties lead to increased charge delocalization and greatly enhance the electrophilic reactivities of ions, which can lead to the formation of superelectrophiles in superacidic conditions. nih.gov

The powerful electron-withdrawing nature of the trifluoromethylsulfonyl group has a profound impact on the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The CF₃SO₂ group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. wikipedia.orguobabylon.edu.iq The strong inductive electron withdrawal deactivates the entire ring, but the deactivation is most pronounced at the ortho and para positions due to resonance structures that place a positive charge adjacent to the electron-withdrawing group. youtube.com This destabilizing effect makes the meta position the least deactivated and therefore the preferred site of attack for an incoming electrophile. youtube.com For instance, while alkyl groups on a benzene ring are activating and direct electrophiles to the ortho and para positions, the trifluoromethyl group deactivates the ring and directs them to the meta position. youtube.com

Nucleophilic Aromatic Substitution (NAS): In stark contrast to its effect on EAS, the trifluoromethylsulfonyl group strongly activates the aromatic ring towards nucleophilic aromatic substitution. youtube.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.commasterorganicchemistry.com The CF₃SO₂ group is highly effective at this, particularly when positioned ortho or para to the leaving group, as it can delocalize the negative charge through resonance. masterorganicchemistry.com This stabilization of the intermediate lowers the activation energy for the reaction, making it proceed more readily. youtube.com

Acid-Base Properties and Proton Transfer Dynamics

The acidity of the phenolic proton in this compound is significantly influenced by the electronic effects of the trifluoromethylsulfonyl substituent.

The pKa value is a quantitative measure of the acidity of a compound. A lower pKa value indicates a stronger acid. The presence of the electron-withdrawing sulfonyl group increases the acidity of phenols.

CompoundpKa ValueReference
Phenol10 sips.org.in
4-Fluorophenol9.89 ut.ee
4-(Trifluoromethyl)phenol8.675 chemicalbook.com
3-(Trifluoromethyl)phenol9.08 ut.ee
3,5-Bis(trifluoromethyl)phenol8.03 ut.ee
4-Fluorobenzenesulfonamide10.02 ut.ee
3-Trifluoromethylbenzenesulfonamide9.69 ut.ee
4-Trifluoromethylbenzenesulfonamide9.64 ut.ee

This table is interactive. Click on the headers to sort the data.

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed after deprotonation. sips.org.inyoutube.com Electron-withdrawing substituents increase acidity by stabilizing the negative charge of the phenoxide ion, while electron-donating groups decrease acidity. sips.org.inyoutube.com

In the case of this compound, the CF₃SO₂ group exerts a powerful electron-withdrawing effect through both induction and resonance. sips.org.in This effect delocalizes the negative charge of the resulting phenoxide ion across the aromatic ring and onto the sulfonyl group, thereby stabilizing the anion. sips.org.inlibretexts.org This increased stability of the conjugate base makes the parent phenol a stronger acid compared to phenol itself. libretexts.org

The position of the substituent is also crucial. Electron-withdrawing groups at the ortho and para positions have a more pronounced acid-strengthening effect than those at the meta position because they can more effectively delocalize the negative charge of the phenoxide ion through resonance. libretexts.org

Reactivity of the Phenolic Hydroxyl Functionality

The hydroxyl group of phenols is a reactive functional group that can participate in various reactions. The presence of the strongly electron-withdrawing 4-(trifluoromethylsulfonyl) group modifies the reactivity of the phenolic hydroxyl group.

The hydroxyl group imparts acidic properties to the molecule, allowing it to react with bases. evitachem.com Due to the electron-withdrawing nature of the substituent, the oxygen of the hydroxyl group is less nucleophilic compared to that in phenol. However, it can still undergo reactions typical of phenols, such as etherification. For example, 4-(trifluoromethylthio)phenol, a related compound, has been shown to react with 4-bromobenzyl bromide to form the corresponding benzyl (B1604629) ether. rsc.org

Role as a Leaving Group: Triflate Formation and Subsequent Reactivity

The hydroxyl group of this compound can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The exceptional leaving group ability of the triflate anion (TfO⁻) stems from its high stability, which is a consequence of the strong electron-withdrawing nature of the trifluoromethyl group that delocalizes the negative charge. nih.gov

Triflate is considered one of the best leaving groups in organic chemistry, often compared to or even surpassing the reactivity of halides and other sulfonates like tosylates and mesylates. acs.org The formation of a triflate from an alcohol is typically achieved by reaction with triflic anhydride (Tf₂O) in the presence of a base like pyridine (B92270) or triethylamine. commonorganicchemistry.com

Once formed, the triflate can be readily displaced by a wide range of nucleophiles. This high reactivity makes triflates valuable intermediates in the synthesis of complex molecules. chemicalforums.com For instance, aryl triflates are stable enough to be purified by column chromatography while still being highly reactive in cross-coupling reactions. reddit.com The reactivity of triflates is so pronounced that they are often preferred over tosylates to accelerate slow substitution reactions. chemicalforums.com

Table 1: Comparison of Leaving Group Ability

Leaving GroupRelative ReactivityStability of Anion
Triflate (OTf) Very HighVery High
Tosylate (OTs)HighHigh
Mesylate (OMs)ModerateModerate
Iodide (I)HighHigh
Bromide (Br)ModerateModerate
Chloride (Cl)LowLow

This table provides a qualitative comparison of common leaving groups.

Derivatization through Etherification and Esterification

The phenolic hydroxyl group of this compound can undergo etherification and esterification to produce a variety of derivatives.

Etherification: The formation of ethers from phenols, such as this compound, is a common transformation. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic method for this purpose. However, due to the acidity of the phenolic proton in this compound, even milder conditions can often be employed. For instance, the reaction with alkylating agents in the presence of a suitable base like potassium carbonate can yield the corresponding ether. The etherification of phenols can also be achieved under acidic conditions, for example, by reacting with an alcohol in the presence of a strong acid catalyst. google.com

Esterification: Phenols can be readily converted to esters by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. For this compound, this reaction proceeds efficiently due to the nucleophilicity of the phenoxide ion. The resulting esters are often stable compounds with applications in various fields.

Table 2: Examples of Etherification and Esterification of Phenols

Reactant 1Reactant 2Product TypeReaction Conditions
PhenolAlkyl HalideEtherBase (e.g., K₂CO₃), Solvent (e.g., Acetone)
PhenolAcid ChlorideEsterBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
PhenolAcid AnhydrideEsterBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)

Functionalization Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effect of the hydroxyl and trifluoromethylsulfonyl groups plays a crucial role in determining the regioselectivity of these transformations. The hydroxyl group is an activating, ortho-, para-directing group, while the trifluoromethylsulfonyl group is a deactivating, meta-directing group. The outcome of electrophilic substitution on this compound will therefore depend on the reaction conditions and the nature of the electrophile.

Electrophilic Halogenation (e.g., Bromination, Iodination, Chlorination) of Phenols and Related Analogues

Phenols and their derivatives readily undergo electrophilic halogenation. byjus.com The high electron density of the aromatic ring, enhanced by the electron-donating hydroxyl group, facilitates the attack by electrophilic halogenating agents.

Bromination: The bromination of phenols is a well-established reaction. youtube.comkhanacademy.org Depending on the solvent and reaction conditions, either mono- or poly-brominated products can be obtained. youtube.com For instance, the reaction of phenol with bromine in a non-polar solvent like carbon disulfide often yields a mixture of ortho- and para-bromophenol, while in a polar solvent like water, 2,4,6-tribromophenol (B41969) is the major product. youtube.com The regioselectivity of bromination can be controlled by using milder brominating agents or by employing specific catalysts. chemistryviews.org

Iodination: Similar to bromination, the iodination of phenols can be achieved using various iodinating agents. A study on the functionalization of 4-(trifluoromethylthio)phenol demonstrated that iodination can be performed using N-iodosuccinimide (NIS). rsc.org

Chlorination: The chlorination of phenols typically proceeds via an electrophilic attack on the aromatic ring to yield chlorine-substituted products. nih.gov The reaction of phenol with chlorine initially produces a mixture of 2- and 4-chlorophenol. nih.govgfredlee.com Further chlorination can lead to the formation of di- and tri-chlorinated phenols. nih.govgfredlee.com The use of specific reagents and catalysts can improve the regioselectivity of the chlorination process. cardiff.ac.ukresearchgate.net

Table 3: Examples of Electrophilic Halogenation of Phenols

Phenol DerivativeHalogenating AgentSolventProduct(s)Reference(s)
PhenolBromine WaterWater2,4,6-Tribromophenol youtube.com
PhenolBromineCarbon Disulfideo-Bromophenol, p-Bromophenol youtube.com
4-(Trifluoromethylthio)phenolN-Iodosuccinimide (NIS)[Bmim]BF₄/H₂O2,6-Diiodo-4-(trifluoromethylthio)phenol rsc.org
PhenolSulfuryl ChlorideIonic Liquid4-Chlorophenol (para-selective) cardiff.ac.uk

Nitration of Phenols and Related Analogues

The nitration of phenols is a classic example of electrophilic aromatic substitution. byjus.com The reaction is typically carried out using nitric acid, often in the presence of a dehydrating agent like sulfuric acid. The hydroxyl group's strong activating and ortho-, para-directing influence generally leads to the formation of a mixture of ortho- and para-nitrophenols. byjus.com A study on the reactivity of 4-(trifluoromethylthio)phenol showed that it could be nitrated with nitric acid to selectively yield the mono-nitrated product. rsc.org Dinitration could be achieved under more vigorous conditions. rsc.org

Table 4: Nitration of Phenol Analogues

SubstrateReagentConditionsProduct(s)Reference(s)
PhenolDilute HNO₃298 Ko-Nitrophenol, p-Nitrophenol byjus.com
4-(Trifluoromethylthio)phenol65% HNO₃30-40 °C2-Nitro-4-(trifluoromethylthio)phenol rsc.org
4-(Trifluoromethylthio)phenolHNO₃/H₂SO₄70-80 °C2,6-Dinitro-4-(trifluoromethylthio)phenol rsc.org

Carboxylation and Other C-C Bond Forming Reactions

Carbon-carbon bond forming reactions on the phenolic ring are crucial for building more complex molecular architectures.

Carboxylation: The Kolbe-Schmitt reaction is a well-known method for the carboxylation of phenols. It involves the reaction of a phenoxide with carbon dioxide under pressure and elevated temperature to introduce a carboxylic acid group, typically at the ortho position. byjus.com

Other C-C Bond Forming Reactions: Various other C-C bond forming reactions can be applied to phenols and their derivatives. For example, Friedel-Crafts type reactions can introduce alkyl or acyl groups onto the aromatic ring. wikipedia.org More modern methods, such as transition metal-catalyzed cross-coupling reactions, have significantly expanded the scope of C-C bond formation. researchgate.netvanderbilt.edu For instance, a derivative of 4-(trifluoromethylthio)phenol was successfully used in a Suzuki-Miyaura coupling reaction with phenylboronic acid. rsc.orgnih.gov

Transition Metal-Catalyzed Reactions of this compound Derivatives

Derivatives of this compound, particularly the corresponding aryl triflate, are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions. The high reactivity of the triflate leaving group makes these reactions efficient and versatile.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. Aryl triflates derived from phenols are commonly used electrophiles in this reaction to form C-C bonds. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. mdpi.comnih.gov Aryl triflates can serve as the electrophilic partner in this transformation, leading to the formation of substituted alkenes. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. beilstein-journals.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org Aryl triflates are effective substrates, allowing for the synthesis of a wide range of aryl amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction. libretexts.orgyoutube.com

Table 5: Transition Metal-Catalyzed Reactions of Aryl Triflates

Reaction NameCatalystCoupling PartnersProduct TypeReference(s)
Suzuki-Miyaura CouplingPalladium ComplexAryl Triflate + Organoboron CompoundBiaryl nih.gov
Heck ReactionPalladium ComplexAryl Triflate + AlkeneSubstituted Alkene mdpi.combeilstein-journals.org
Buchwald-Hartwig AminationPalladium ComplexAryl Triflate + AmineAryl Amine wikipedia.orglibretexts.orgorganic-chemistry.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. rsc.org The direct use of phenols in Suzuki-Miyaura coupling is challenging due to the poor leaving group ability of the hydroxyl group. unifesp.br To overcome this, the phenolic hydroxyl group must be converted into a better leaving group, such as a triflate (-OTf). rsc.org Given that this compound already possesses a phenolic hydroxyl group, its conversion to the corresponding aryl triflate would make it a suitable electrophilic partner for Suzuki-Miyaura coupling.

The reactivity of aryl halides and triflates in Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the aromatic ring. Aryl halides with electron-withdrawing groups generally exhibit increased reactivity in the oxidative addition step of the catalytic cycle. acs.org The trifluoromethylsulfonyl group is a very strong electron-withdrawing group, which would render the corresponding aryl triflate of this compound highly reactive towards oxidative addition to a palladium(0) catalyst.

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. acs.org For the coupling of an activated phenol derivative like the triflate of this compound, a typical reaction would involve a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.

Coupling Partner 1 (Electrophile)Coupling Partner 2 (Nucleophile)Catalyst/LigandBaseSolventProduct
Aryl Triflate of 4-(SO₂CF₃)phenolArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/S-PhosK₂CO₃ or Cs₂CO₃Toluene or Dioxane4-(Trifluoromethylsulfonyl)biphenyl derivative

This table represents a hypothetical Suzuki-Miyaura reaction based on established protocols for related compounds. Specific conditions would require experimental optimization.

The choice of ligand is crucial for the success of the coupling, with bulky, electron-rich phosphine ligands often being effective for challenging substrates. rsc.org The base plays a critical role in the transmetalation step, and the solvent is chosen to ensure the solubility of the reactants and catalyst. rsc.org

Reductive Deoxygenation Strategies for Phenolic Compounds

Reductive deoxygenation, the process of replacing a hydroxyl group with a hydrogen atom, is a significant transformation in organic synthesis. For phenols, this typically involves the conversion of the hydroxyl group into a better leaving group, followed by a reduction step. A common strategy is the deoxygenation of the corresponding aryl triflate.

The palladium-catalyzed reduction of aryl triflates using various reducing agents is a well-established method. Formate (B1220265) salts, such as ammonium (B1175870) formate or sodium formate, are frequently employed as the hydride source in these reactions. The reaction proceeds via oxidative addition of the aryl triflate to a palladium(0) catalyst, followed by reaction with the formate to generate a palladium-hydride species, which then undergoes reductive elimination to furnish the arene and regenerate the catalyst.

Another approach for the transformation of this compound is reductive desulfonylation. The carbon-sulfur bond in aryl sulfones can be cleaved under reductive conditions. acs.org This process leads to the removal of the sulfonyl group and its replacement with a hydrogen atom. Various reducing agents, including active metals like sodium amalgam or samarium(II) iodide, and transition metal catalyst systems can be employed for this purpose. acs.org The reductive cleavage of the C-S bond in an aryl trifluoromethyl sulfone would offer a direct route to remove the trifluoromethylsulfonyl group.

SubstrateTransformationReagentsProduct
4-(Trifluoromethylsulfonyl)phenyl triflateReductive DeoxygenationPd/C, HCOOH4-(Trifluoromethylsulfonyl)benzene
This compoundReductive DesulfonylationSmI₂, HMPAPhenol

This table illustrates potential reductive strategies for this compound and its derivatives based on known methods for related compounds.

Radical Processes Involving the Trifluoromethylsulfonyl Moiety and Related Fluorinated Phenols

The trifluoromethylsulfonyl group can participate in and influence radical reactions. The fragmentation of the C-SO₂CF₃ bond can occur under certain conditions to generate a trifluoromethyl radical (•CF₃) and a sulfonyl radical. For instance, alkynyl triflones have been shown to react with alkynes in the presence of a radical initiator, where the reaction proceeds through the fragmentation of the trifluoromethylsulfonyl group. nih.gov

Furthermore, aryl triflates, which can be readily prepared from phenols, can serve as precursors to aryl radicals under photoredox conditions. nih.gov The irradiation of an aryl triflate in the presence of a suitable photosensitizer and an electron donor can lead to the formation of an aryl radical via a single-electron transfer process. nih.gov This aryl radical can then engage in various synthetic transformations, such as C-H arylation of other aromatic compounds. rsc.org

The phenolic ring of this compound itself can also be subject to radical reactions. The photocatalytic degradation of phenols with various substituents has been studied, indicating that the aromatic ring is susceptible to attack by hydroxyl radicals. capes.gov.br The strong electron-withdrawing nature of the trifluoromethylsulfonyl group would influence the regioselectivity of such radical additions. Additionally, photocatalytic methods for the oxidative coupling of phenols using heterogeneous catalysts like titanium dioxide have been developed, proceeding through a proposed radical cation intermediate. nih.gov

SubstrateReaction TypeKey IntermediatePotential Product
4-(Trifluoromethylsulfonyl)phenyl TriflatePhotoredox-catalyzed C-H Arylation4-(Trifluoromethylsulfonyl)phenyl radicalSubstituted 4-(Trifluoromethylsulfonyl)biphenyl
Alkynyl trifloneRadical addition/fragmentationTrifluoromethyl radicalTrifluoromethylated cyclopentane
This compoundPhotocatalytic OxidationPhenoxyl radical cationDimerized or polymerized products

This table outlines potential radical reactions involving this compound and related compounds based on established radical chemistry principles.

Spectroscopic and Computational Characterization of 4 Trifluoromethylsulfonyl Phenol

Advanced Spectroscopic Analysis

Spectroscopic analysis provides empirical data on the molecular structure and functional groups present in 4-(Trifluoromethylsulfonyl)phenol. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry and UV-Vis spectroscopy, offer a detailed portrait of the compound's chemical identity.

Vibrational Spectroscopy (FT-IR, FT-Raman)

For a molecule like this compound, the FT-IR spectrum would be characterized by several key absorption bands. A broad band corresponding to the O-H stretching vibration of the phenolic group is expected in the region of 3200-3600 cm⁻¹. The precise position and shape of this band would be influenced by intermolecular hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected to produce bands in the 1450-1600 cm⁻¹ region.

Crucially, the trifluoromethylsulfonyl group (-SO₂CF₃) would exhibit characteristic strong absorption bands. The symmetric and asymmetric stretching vibrations of the S=O bonds are anticipated to be prominent in the regions of 1100-1200 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group typically result in very strong absorptions in the 1100-1300 cm⁻¹ range.

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The sulfonyl group (SO₂) symmetric stretch, which is often weak in the IR spectrum, would likely show a strong band in the Raman spectrum around 1170-1210 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structural arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic region would display a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group and meta to the sulfonyl group would appear as one doublet, while the protons ortho to the sulfonyl group and meta to the hydroxyl group would appear as another doublet at a different chemical shift. The hydroxyl proton would appear as a singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal four signals for the aromatic carbons due to the molecule's symmetry, in addition to the carbon signal of the trifluoromethyl group. The carbon atom attached to the hydroxyl group (C-OH) would be significantly deshielded. The carbon attached to the sulfonyl group (C-SO₂) would also show a distinct chemical shift. The chemical shift of the trifluoromethyl carbon would be characterized by a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound. It would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the CF₃ group. Although a specific experimental value is not publicly available, it is known that a ¹⁹F NMR spectrum for this compound exists. nih.gov

Table 1: Predicted NMR Data for this compound

Type Predicted Chemical Shift (ppm) Multiplicity
¹H NMR Aromatic Protons (ortho to OH) Doublet
¹H NMR Aromatic Protons (ortho to SO₂CF₃) Doublet
¹H NMR Hydroxyl Proton (OH) Singlet
¹³C NMR C-OH Singlet
¹³C NMR C-H (ortho to OH) Singlet
¹³C NMR C-H (ortho to SO₂CF₃) Singlet
¹³C NMR C-SO₂CF₃ Singlet
¹³C NMR CF₃ Quartet
¹⁹F NMR -CF₃ Singlet

Note: This table contains predicted data based on general principles of NMR spectroscopy, as specific experimental data is not widely published.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular formula is C₇H₅F₃O₃S, corresponding to a molecular weight of approximately 226.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 226. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) or the sulfonyl group (SO₂, mass 64). Key fragments might include ions corresponding to [M-CF₃]⁺ and [M-SO₂CF₃]⁺. The cleavage of the C-S bond would also be a probable fragmentation pathway.

UV-Vis Spectroscopic Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region. For this compound, one would expect to see absorption bands related to the π → π* transitions of the benzene ring. The presence of the hydroxyl (-OH) and the strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) groups as substituents on the aromatic ring would influence the position and intensity of these absorption maxima (λ_max). The auxochromic effect of the hydroxyl group and the influence of the sulfonyl group would likely cause a bathochromic (red) shift compared to unsubstituted benzene.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for complementing experimental data and providing a deeper understanding of molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and other electronic properties of molecules with a high degree of accuracy.

For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G**, would be employed to optimize the molecular geometry. These calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule. The results of these calculations can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule. DFT is also used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Structure

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity and lower kinetic stability.

For this compound, the electronic structure is significantly influenced by the presence of both the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group. The -SO₂CF₃ group is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenol (B47542). This effect stabilizes the molecule but also greatly increases its electrophilicity.

Illustrative Data Table: Calculated FMO Properties Note: The following values are illustrative examples for how FMO data is presented and are not actual reported data for this specific molecule.

ParameterEnergy (eV)Description
EHOMO-7.5 to -8.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5 to -2.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.5 to 6.5Indicates chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. researchgate.nettalete.mi.it This analysis provides detailed information on charge distribution (natural atomic charges), hybridization, and the nature of donor-acceptor interactions within the molecule. researchgate.net

Illustrative Data Table: NBO Analysis - Donor-Acceptor Interactions Note: This table provides an illustrative example of key interactions and is not based on actual reported data.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O)π* (Car-Car)High
π (Car-Car)σ* (Car-S)Moderate
π (Car-Car)σ* (S-O)Moderate

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states (TS), intermediates, and the calculation of activation energies. Such studies provide a detailed, step-by-step understanding of how a chemical transformation occurs.

For this compound, computational studies could investigate various reactions, such as its synthesis via sulfonation of phenol or its participation in reactions like etherification or nucleophilic aromatic substitution. For instance, a study on its synthesis would involve locating the transition state for the electrophilic attack of a sulfonating agent on the phenol ring and calculating the energy barrier for the reaction. The strong directing effect of the hydroxyl group and the properties of the sulfonyl group would be key factors. A computational analysis of the reaction of β-O-4 lignin (B12514952) model compounds, which share some structural similarities, has been performed to understand reaction kinetics through transition state theory. nih.gov

However, based on available literature, specific computational studies detailing reaction mechanisms and transition states for reactions directly involving this compound are not widely published. Such a study would provide valuable data on its reactivity, kinetics, and the potential pathways for its chemical modification.

Prediction of Acidity and Proton Affinity

The acidity of a compound, quantified by its pKa value, is a fundamental chemical property. Computational methods have become increasingly reliable for the prediction of pKa values, often employing thermodynamic cycles and continuum solvation models (like PCM or SMD) to simulate the deprotonation process in solution.

The acidity of this compound is expected to be significantly higher (i.e., a lower pKa) than that of unsubstituted phenol (pKa ≈ 10). This is due to the exceptional electron-withdrawing and stabilizing effect of the para-substituted -SO₂CF₃ group on the resulting phenoxide anion. The negative charge of the anion is delocalized over the aromatic ring and, most importantly, is strongly stabilized by the sulfonyl group.

Various computational protocols, often based on DFT, can be used to calculate the Gibbs free energy change of deprotonation in solution, from which the pKa can be derived. While different levels of theory may yield slightly different values, they consistently show a substantial increase in acidity compared to phenol. For example, some predictive models have estimated the pKa of this compound to be around 6.5.

Proton affinity (PA) is a related, gas-phase measure of basicity, defined as the negative of the enthalpy change for the reaction of a species with a proton. Computational studies can determine the PA of the corresponding phenoxide anion, providing a direct measure of the anion's intrinsic stability without solvent effects. A higher PA for the phenoxide anion corresponds to a lower gas-phase acidity of the parent phenol. The strong stabilizing effect of the -SO₂CF₃ group would result in a lower proton affinity for the 4-(trifluoromethylsulfonyl)phenoxide anion compared to the unsubstituted phenoxide anion.

Applications and Structure Activity Relationship Sar Studies

4-(Trifluoromethylsulfonyl)phenol as a Synthon and Intermediate in Organic Synthesis

This compound serves as a versatile synthon and intermediate in organic synthesis, primarily owing to the strong electron-withdrawing nature of the trifluoromethylsulfonyl (SO₂CF₃) group and the reactivity of the phenolic hydroxyl group. While its direct applications are part of a specialized area of organic chemistry, its utility can be inferred from the synthesis of related compounds and the general reactivity of aryl trifluoromethyl sulfones.

The phenolic hydroxyl group can be readily derivatized through etherification and esterification reactions, allowing for the introduction of the 4-(trifluoromethylsulfonyl)phenyl moiety into a wide array of molecular architectures. For instance, it can be used in the synthesis of diaryl ethers, a common structural motif in many biologically active compounds. The synthesis of various derivatives, such as 2-nitro-4-(trifluoromethylsulfonyl)phenol and 2,6-dibromo-4-trifluoromethanesulfonyl-phenol, highlights its role as a precursor to more complex substituted aromatic compounds.

Furthermore, the trifluoromethylsulfonyl group activates the aromatic ring towards nucleophilic aromatic substitution, providing a handle for introducing other functional groups. The synthesis of this compound itself can be achieved through the oxidation of 4-(trifluoromethylthio)phenol (B1307856), a compound recognized as a key intermediate in the production of various pharmaceuticals and agrochemicals. This precursor role underscores the importance of the underlying chemical scaffold in accessing a range of functionalized molecules.

While specific, high-volume applications of this compound as a synthon are not as broadly documented as some other reagents, its unique electronic properties make it a valuable tool for researchers engaged in the synthesis of novel compounds where precise control over molecular properties is crucial.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethylsulfonyl group exerts a profound influence on the biological activity of a molecule through a combination of electronic and steric effects. As a strong electron-withdrawing group, it can significantly alter the acidity of nearby functional groups, such as the phenolic hydroxyl group in this compound. This modulation of pKa can impact a molecule's ability to interact with biological targets and its absorption and distribution in the body.

The high lipophilicity of the trifluoromethylsulfonyl group can enhance a drug's ability to cross cell membranes, which is often a prerequisite for reaching its intracellular target. This increased lipophilicity can lead to improved bioavailability. Moreover, the trifluoromethyl group itself is known to participate in favorable interactions with biological macromolecules, such as enzymes and receptors, potentially increasing the binding affinity and potency of a drug candidate. The introduction of this group can lead to enhanced metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation.

Derivatives of this compound have shown promise as enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group can play a crucial role in the binding of these derivatives to the active sites of enzymes. For example, benzenesulfonamides incorporating a trifluoromethylsulfonyl group have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.

In a study of fluorinated benzenesulfonic ester derivatives, compounds containing a 4-trifluoromethylsulfonyl group demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.org Specifically, a derivative with a trifluoromethyl group at the para position of the benzenesulfonyl moiety showed strong inhibitory effects. rsc.org This highlights the potential for designing potent enzyme inhibitors by incorporating the 4-(trifluoromethylsulfonyl)phenyl scaffold into various molecular frameworks. The trifluoromethylsulfonyl group's ability to form strong interactions with amino acid residues in the enzyme's active site is a key factor in its inhibitory potential.

The incorporation of a trifluoromethylsulfonyl group can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. Pharmacokinetics, which describes how the body absorbs, distributes, metabolizes, and excretes a drug, is heavily influenced by a molecule's physicochemical properties. The lipophilicity imparted by the trifluoromethylsulfonyl group can enhance absorption and distribution. nih.gov

The metabolic stability conferred by the trifluoromethyl group can lead to a longer half-life in the body, potentially allowing for less frequent dosing. nih.gov This is a desirable characteristic for many therapeutic agents. From a pharmacodynamic perspective, which relates to the drug's effect on the body, the enhanced binding affinity and potency resulting from the trifluoromethylsulfonyl group can lead to a more effective therapeutic outcome at a lower dose, which can, in turn, reduce the risk of side effects. The improved oral bioavailability and blood-brain barrier permeability of compounds containing this group are critical for drugs targeting the central nervous system. nih.gov

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In the context of trifluoromethylsulfonyl-containing derivatives, SAR studies have provided valuable insights for drug design. For instance, the position of the trifluoromethylsulfonyl group on an aromatic ring can have a dramatic impact on a molecule's activity.

Research on aryl-urea derivatives has shown that the presence of a trifluoromethyl group can significantly impact their antibacterial and anti-cancer activities. nbinno.com SAR studies on these compounds have helped to identify the optimal substitution patterns for maximizing biological efficacy. For example, the combination of a trifluoromethyl group with a sulfonyl-urea moiety has been shown to result in potent biological activity. nbinno.com These studies guide medicinal chemists in the rational design of new drug candidates with improved therapeutic profiles.

Derivative ClassBiological ActivityKey SAR Findings
Aryl-urea derivativesAntibacterial, AnticancerThe presence and position of the trifluoromethyl group significantly influence potency. nbinno.com
Benzenesulfonic estersα-Glucosidase inhibitionA 4-trifluoromethylsulfonyl group can lead to strong inhibitory effects. rsc.org

Contributions to Materials Science

The unique properties of the trifluoromethylsulfonyl group also make this compound and its derivatives valuable in the field of materials science. The incorporation of this moiety into polymers and other materials can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific electronic properties.

The synthesis of polymers containing sulfonyl (trifluoromethanesulfonyl)imide (STFSI) functional groups has been reported. These polymers can be synthesized through post-polymerization functionalization strategies, where the STFSI group is introduced into a pre-existing polymer backbone. This approach allows for the creation of functional materials with tailored properties.

For example, polymers containing the bis(trifluoromethylsulfonyl)imide group are of interest for applications in batteries and other electrochemical devices due to their potential for high ionic conductivity. While not directly derived from this compound, this research demonstrates the utility of the trifluoromethylsulfonyl moiety in creating advanced materials. The strong electron-withdrawing nature of the group can also be exploited to create polymers with specific optical or electronic properties for use in applications such as organic electronics. The development of phenol-formaldehyde resins with enhanced properties through the incorporation of functional groups is an active area of research, and the introduction of the trifluoromethylsulfonyl group could lead to materials with improved performance characteristics.

Catalytic Applications of Trifluoromethylsulfonyl-Based Compounds

The trifluoromethylsulfonyl group is integral to a variety of compounds that serve as powerful catalysts or reagents in catalytic systems, driving a wide range of organic transformations. The strong electron-withdrawing nature of this group enhances the acidity and reactivity of parent molecules, making them effective in numerous catalytic applications, from Lewis and Brønsted acid catalysis to radical trifluoromethylation reactions.

Trifluoromethanesulfonyl Chloride in Catalytic Trifluoromethylation

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is a versatile reagent for introducing the trifluoromethyl (CF3) group into organic molecules. wechemglobal.com These reactions typically require a catalyst to initiate the release of a trifluoromethyl radical or anion. wechemglobal.com

Photoredox catalysis, for instance, utilizes visible light and a photocatalyst to generate trifluoromethyl radicals from CF3SO2Cl. This mild and efficient method can be used for the trifluoromethylation of aromatic and heteroaromatic systems. wikipedia.orgnih.gov A proposed mechanism involves a redox-transfer reaction between CF3SO2Cl and a Ru(II) catalyst, which leads to the formation of a trifluoromethyl radical after the extrusion of sulfur dioxide (SO2). nih.gov This radical then adds to the aromatic substrate. nih.gov Bismuth-catalyzed systems under light irradiation have also been developed for the C-H trifluoromethylation of heteroarènes using CF3SO2Cl. acs.org The catalytic cycle in this case is suggested to involve the oxidative addition of CF3SO2Cl to a Bi(I) catalyst, followed by light-induced homolysis to generate the trifluoromethyl radical. acs.org

Furthermore, transition metal-catalyzed reactions provide another important route for trifluoromethylation using CF3SO2Cl. wechemglobal.com For example, copper-based dual-catalytic systems have been employed in the asymmetric radical aminotrifluoromethylation of N-alkenylurea derivatives. nih.gov

Catalyst/SystemReagentReaction TypeSubstrateKey Findings
Photoredox Catalyst (e.g., Ru(II) complex)CF3SO2ClRadical TrifluoromethylationAromatic and Heteroaromatic SystemsThe reaction is general, mild, and proceeds at room temperature. wikipedia.org
Bismuth(I) ComplexCF3SO2ClRadical C-H Trifluoromethylation(Hetero)arenesUnlocks direct C-H functionalization through an open-shell redox manifold at bismuth. acs.org
Copper Salt / Chiral Phosphoric AcidCF3SO2ClAsymmetric Radical AminotrifluoromethylationN-alkenylurea derivativesProduces α-tertiary pyrrolidines with a β-trifluoromethyl group in high yields and enantioselectivities. nih.gov

Bis(trifluoromethanesulfonyl)imide (Tf2NH) and its Salts as Acid Catalysts

Bis(trifluoromethanesulfonyl)imide (Tf2NH), also known as triflimide, is a highly acidic compound due to the strong electron-withdrawing properties of its two trifluoromethylsulfonyl groups. mdpi.com This high NH-acidity makes it an effective Brønsted acid catalyst in a variety of organic reactions. mdpi.com Tf2NH is used to catalyze Friedel–Crafts reactions, cycloadditions, and condensation reactions. mdpi.com

Metal salts of triflimide, such as those involving lithium, magnesium, and lanthanides, are widely employed as highly effective Lewis acid catalysts. mdpi.comresearchgate.net These salts are stable, lipophilic, and can be easily recovered from reaction mixtures. researchgate.net Their catalytic activity has been demonstrated in numerous transformations. mdpi.com For example, a catalytic amount of a lanthanide bis(trifluoromethylsulfonyl)amide [Ln(Nf2)3] can smoothly catalyze the Friedel–Crafts acylation of substituted benzenes under mild conditions. researchgate.net Similarly, europium bis(trifluoromethanesulfonyl)amide [Eu(NTf2)3] efficiently catalyzes the electrophilic substitution of indoles with aldehydes or ketones. researchgate.net

CatalystReaction TypeSubstrate(s)Key Findings
Bis(trifluoromethanesulfonyl)imide (Tf2NH)Friedel–Crafts Reactions, CycloadditionsVarious organic substratesActs as a strong Brønsted acid catalyst compatible with various organic solvents. mdpi.com
Lanthanide bis(trifluoromethylsulfonyl)amide [Ln(NTf2)3]Friedel–Crafts AcylationSubstituted BenzenesThe reaction proceeds smoothly under mild conditions, and the catalyst is easily recovered. researchgate.net
Europium bis(trifluoromethanesulfonyl)amide [Eu(NTf2)3]Electrophilic SubstitutionIndoles and Aldehydes/KetonesEfficiently produces bis(indol-3-yl)methanes in high yields at room temperature; catalyst is reusable. researchgate.net
Magnesium bis(trifluoromethanesulfonyl)imide [Mg(NTf2)2]Friedländer Condensation2-Aminoaryl ketones and α-Methylene ketonesSynthesizes quinoline derivatives in high yield under mild conditions with a short reaction time. researchgate.net
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2)CyanosilylationAldehydes and KetonesAn efficient catalyst (1 mol%) for the addition of trimethylsilyl cyanide under solvent-free conditions; catalyst is reusable. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for 4-(Trifluoromethylsulfonyl)phenol and its Analogues

While established methods for the synthesis of this compound exist, the development of more efficient, sustainable, and versatile synthetic routes remains a key objective. Future research will likely focus on several promising areas:

Late-Stage Functionalization: Developing methods for the direct introduction of the trifluoromethylsulfonyl group onto complex phenol-containing molecules at a late stage of a synthetic sequence is highly desirable. This would provide rapid access to a diverse range of analogues for biological screening and materials science applications.

Catalytic Approaches: The exploration of novel catalytic systems, including transition-metal catalysis and photoredox catalysis, for the trifluoromethylsulfonylation of phenols could lead to milder reaction conditions, improved functional group tolerance, and higher yields.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates.

Biotransformation: Investigating enzymatic or microbial methods for the synthesis of these compounds could provide environmentally benign and highly selective synthetic routes.

Research FocusPotential Advantages
Late-Stage FunctionalizationRapid access to diverse analogues
Catalytic ApproachesMilder conditions, improved tolerance and yields
Flow ChemistryEnhanced safety, scalability, and control
BiotransformationEnvironmentally friendly, high selectivity

Discovery of Undiscovered Reactivity Profiles and Transformation Pathways

The trifluoromethylsulfonyl group significantly influences the reactivity of the aromatic ring and the phenolic hydroxyl group, opening up possibilities for new and unexpected chemical transformations. Future research should aim to uncover these novel reactivity profiles.

Recent studies have shown that aryl triflones can undergo ortho-lithiation, indicating that the trifluoromethylsulfonyl group can act as a directed metalation group. nitech.ac.jp This opens up avenues for the synthesis of ortho-substituted derivatives. Additionally, the potential for trifluoromethyl phenyl sulfone to act as a trifluoromethyl radical precursor under visible light irradiation suggests new photochemical applications. rsc.orgresearchgate.net

Further exploration could include:

Novel Cyclization Reactions: Designing intramolecular reactions that utilize the unique electronic properties of the trifluoromethylsulfonyl group to construct complex heterocyclic systems.

Dearomatization Reactions: Investigating the susceptibility of the electron-deficient aromatic ring to nucleophilic attack, potentially leading to novel dearomatized products with interesting three-dimensional structures.

Activation of the Phenolic Hydroxyl Group: Exploring new ways to leverage the increased acidity of the phenolic proton for novel catalytic cycles or as a handle for further functionalization.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. Future research in this area will likely involve a combination of experimental and computational approaches.

Computational analysis, such as density functional theory (DFT) calculations, can provide valuable insights into transition states, reaction intermediates, and potential energy surfaces of reactions involving the trifluoromethylsulfonyl group. montclair.edumdpi.com This can help in elucidating complex reaction pathways and in predicting the outcome of new transformations.

Key areas for mechanistic investigation include:

Detailed studies of catalytic cycles: Elucidating the precise role of catalysts in trifluoromethylsulfonylation reactions.

Understanding radical pathways: Investigating the generation and reactivity of radical species derived from aryl trifluoromethyl sulfones.

Solvent and substituent effects: Systematically studying how reaction conditions and the electronic nature of substituents influence reaction outcomes.

Expansion of Biological and Material Science Applications

The unique physicochemical properties of the trifluoromethylsulfonyl group, such as high lipophilicity and metabolic stability, make this compound and its derivatives attractive candidates for applications in medicinal chemistry and materials science. mdpi.com

In medicinal chemistry , the phenol (B47542) motif is a recurring feature in many approved drugs. nih.govnsf.gov The introduction of a trifluoromethylsulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Future research could focus on:

Design of novel enzyme inhibitors: The strong electron-withdrawing nature of the trifluoromethylsulfonyl group could be exploited to design potent inhibitors for a variety of enzymes.

Development of new therapeutic agents: Incorporating the 4-(trifluoromethylsulfonyl)phenyl scaffold into molecules targeting specific diseases, such as cancer or inflammatory disorders.

Radiolabeling for PET imaging: Recent advances in the radiosynthesis of 18F-labeled aryl trifluoromethyl sulfones open the door for the development of novel PET tracers for diagnostic imaging. nih.gov

In materials science , the incorporation of the trifluoromethylsulfonyl group can enhance the thermal stability, oxidative resistance, and electronic properties of polymers and other materials. Future research directions include:

Development of high-performance polymers: Synthesizing and characterizing new polymers containing the this compound moiety for applications in electronics and aerospace.

Design of novel liquid crystals: Investigating the liquid crystalline properties of derivatives of this compound.

Creation of advanced functional materials: Exploring the use of these compounds in the development of materials with tailored optical or electronic properties.

Application AreaPotential Benefits
Medicinal ChemistryImproved drug efficacy and pharmacokinetics
PET ImagingDevelopment of new diagnostic tools
Materials ScienceEnhanced thermal and electronic properties

Computational Design and Prediction of New Derivatives with Enhanced Properties

In silico methods are becoming increasingly powerful tools in the design and discovery of new molecules with desired properties. nih.govnih.gov The application of computational chemistry to the study of this compound and its derivatives can accelerate the identification of promising candidates for specific applications.

Future research in this area will likely involve:

Virtual Screening: Using computational docking and molecular dynamics simulations to identify derivatives with high binding affinity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate the structural features of this compound derivatives with their biological activity or material properties.

De Novo Design: Employing computational algorithms to design novel derivatives with optimized properties for specific applications.

By combining computational design with synthetic chemistry and experimental testing, researchers can significantly streamline the process of discovering and developing new and improved derivatives of this compound.

Q & A

Basic: What are the primary synthetic pathways for 4-(Trifluoromethylsulfonyl)phenol, and how is its purity validated?

Answer:
A common route involves sulfonation of phenol derivatives using trifluoromethylsulfonyl chloride ([4-(Trifluoromethyl)phenyl]methanesulfonyl chloride) under anhydrous conditions. The reaction typically proceeds via nucleophilic aromatic substitution, requiring catalysts like AlCl₃ or FeCl₃ to activate the aromatic ring. Post-synthesis, purity is validated using HPLC (for quantifying residual reactants) and ¹⁹F NMR (to confirm sulfonyl group incorporation). Melting point analysis (e.g., 45–48°C range for structurally similar phenols ) and FT-IR (to detect S=O stretching at ~1350–1200 cm⁻¹) are also critical .

Advanced: How does the trifluoromethylsulfonyl group affect the compound’s electronic properties in electrophilic reactions?

Answer:
The strong electron-withdrawing nature of the -SO₂CF₃ group deactivates the aromatic ring, directing electrophilic attacks to meta positions. Comparative kinetic studies using nitration or halogenation reactions show reduced reaction rates compared to unsubstituted phenol. DFT calculations (e.g., HOMO-LUMO gaps) quantify this deactivation, revealing enhanced stabilization of the transition state in meta-substituted products. Contradictions in regioselectivity may arise in strongly acidic media due to protonation of the sulfonyl group .

Basic: What key physical properties dictate handling protocols for this compound?

Answer:
Critical properties include:

  • Melting Point : ~45–48°C (similar to 4-(2,6-Dimethylphenyl)phenol ).
  • Solubility : Low polarity solvents (e.g., DCM, THF) are preferred; avoid aqueous storage due to hydrolysis risks.
  • Stability : Hygroscopicity and sensitivity to acidic conditions (releases SO₂ gas ).
    Handling requires inert atmospheres (N₂/Ar), moisture-resistant gloves, and fume hoods to mitigate inhalation hazards .

Advanced: What role does this compound play in designing ionic liquids for electrochemical applications?

Answer:
The sulfonyl group acts as a precursor for bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anions in ionic liquids (e.g., [EMIM][Tf₂N]). These liquids exhibit high thermal stability (>400°C) and low viscosity, making them ideal for high-temperature capacitors or battery electrolytes. Synthesis involves metathesis reactions with imidazolium or phosphonium cations. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) validate ionic conductivity (~1–10 mS/cm) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhaling sublimated particles.
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate .
  • Storage : Air-tight containers under inert gas; monitor for discoloration (indicates degradation) .

Advanced: How can computational models predict degradation pathways under varying pH conditions?

Answer:
QSPR/neural network models analyze hydrolysis kinetics, revealing two pathways:

Acidic conditions : Protonation of the sulfonyl group accelerates cleavage, forming trifluoromethanesulfonic acid and phenol derivatives.

Alkaline conditions : Nucleophilic attack by OH⁻ at the sulfur center, yielding sulfonate intermediates.
Molecular dynamics simulations (pH-dependent) and Arrhenius plots (for activation energy) validate these pathways. Discrepancies between experimental and theoretical data may arise from solvent effects .

Basic: What spectroscopic techniques differentiate this compound from analogs?

Answer:

  • ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to para-substitution.
  • ¹⁹F NMR : Distinct triplet near -78 ppm (CF₃ coupling with adjacent S=O).
  • Raman Spectroscopy : Peaks at 760 cm⁻¹ (C-F stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm structural integrity .

Advanced: Can this compound serve as a monomer in sulfonated polymer synthesis?

Answer:
Yes, it acts as a sulfonating agent in poly(ether sulfone) or polyimide synthesis. Step-growth polymerization with bisphenol A under Mitsunobu conditions yields polymers with ion-exchange capacities (IEC) >1.5 meq/g. Challenges include balancing sulfonation levels (via titration) and mechanical stability (tested by DMA). Contradictory IEC values may arise from incomplete monomer incorporation .

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